Dimethyl(2-{[6-(1H-pyrazol-1-yl)pyrazin-2-yl]amino}-1-(thiophen-3-yl)ethyl)amine
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Overview
Description
Dimethyl(2-{[6-(1H-pyrazol-1-yl)pyrazin-2-yl]amino}-1-(thiophen-3-yl)ethyl)amine is a complex organic compound with a molecular formula of C15H18N6S This compound is characterized by the presence of pyrazole and pyrazine rings, which are known for their significant biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl(2-{[6-(1H-pyrazol-1-yl)pyrazin-2-yl]amino}-1-(thiophen-3-yl)ethyl)amine typically involves multi-step organic reactions. One common method includes the reaction of 6-(1H-pyrazol-1-yl)pyrazine with thiophene derivatives under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, and a solvent like dimethylformamide (DMF). The mixture is then heated to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow techniques to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
Dimethyl(2-{[6-(1H-pyrazol-1-yl)pyrazin-2-yl]amino}-1-(thiophen-3-yl)ethyl)amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyrazole and pyrazine rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted pyrazole or pyrazine derivatives.
Scientific Research Applications
Dimethyl(2-{[6-(1H-pyrazol-1-yl)pyrazin-2-yl]amino}-1-(thiophen-3-yl)ethyl)amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Potential use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of Dimethyl(2-{[6-(1H-pyrazol-1-yl)pyrazin-2-yl]amino}-1-(thiophen-3-yl)ethyl)amine involves its interaction with specific molecular targets. The compound is known to bind to certain enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
6-(3,5-Dimethyl-1H-pyrazol-1-yl)pyridazine derivatives: Known for their biological activities, including anti-inflammatory and antibacterial properties.
Imidazole-containing compounds: Exhibit antimicrobial potential and are used in various therapeutic applications.
Uniqueness
Dimethyl(2-{[6-(1H-pyrazol-1-yl)pyrazin-2-yl]amino}-1-(thiophen-3-yl)ethyl)amine stands out due to its unique combination of pyrazole, pyrazine, and thiophene moieties. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
Biological Activity
Dimethyl(2-{[6-(1H-pyrazol-1-yl)pyrazin-2-yl]amino}-1-(thiophen-3-yl)ethyl)amine is a complex organic compound that has garnered attention due to its potential biological activities. This article explores its biological properties, including its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's structure includes a pyrazole ring, a thiophene moiety, and a dimethylamino group, which contribute to its biological activity. The molecular formula is C18H19N5S, indicating the presence of nitrogen and sulfur, which are often associated with biological reactivity.
1. Antioxidant Properties
Research indicates that compounds with pyrazole and thiophene structures exhibit significant antioxidant activity. The antioxidant properties are attributed to the ability of these compounds to scavenge free radicals and reduce oxidative stress in biological systems. For instance, molecular docking studies suggest that related pyrazole derivatives can effectively inhibit oxidative stress pathways, enhancing cellular protection against damage caused by reactive oxygen species (ROS) .
2. Anti-inflammatory Effects
This compound has shown promising anti-inflammatory effects in various assays. A study highlighted that similar pyrazole derivatives demonstrated selective inhibition of the COX-2 enzyme, which is crucial in mediating inflammatory responses . This inhibition suggests potential applications in treating inflammatory diseases.
3. Antimicrobial Activity
The compound's antimicrobial properties have also been investigated. Pyrazole derivatives have been reported to exhibit antibacterial activity comparable to established antibiotics like ampicillin against various bacterial strains, including Escherichia coli and Staphylococcus aureus . However, antifungal activity was generally weak except for specific derivatives.
The biological mechanisms underlying the activity of this compound involve several pathways:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in inflammatory pathways, such as COX enzymes, thereby reducing the production of pro-inflammatory mediators.
- Scavenging Free Radicals : The presence of electron-rich heterocycles allows the compound to interact with free radicals, thus mitigating oxidative damage.
Case Study 1: Antioxidant Evaluation
A study evaluated a series of pyrazole derivatives for their antioxidant capacity using DPPH and ABTS assays. The results indicated that certain modifications in the structure significantly enhanced their ability to scavenge free radicals compared to standard antioxidants .
Case Study 2: Anti-inflammatory Assessment
In an experimental model of inflammation induced by carrageenan in rats, compounds similar to this compound exhibited reduced paw edema compared to control groups treated with indomethacin . This suggests a potent anti-inflammatory effect worthy of further exploration.
Comparative Analysis of Biological Activities
Biological Activity | This compound | Related Compounds |
---|---|---|
Antioxidant | Significant scavenging ability against ROS | Pyrazole derivatives |
Anti-inflammatory | Inhibits COX enzymes; reduces edema in animal models | Indomethacin |
Antimicrobial | Comparable antibacterial activity to ampicillin; weak antifungal effects | Various antibiotics |
Properties
Molecular Formula |
C15H18N6S |
---|---|
Molecular Weight |
314.4 g/mol |
IUPAC Name |
N,N-dimethyl-N'-(6-pyrazol-1-ylpyrazin-2-yl)-1-thiophen-3-ylethane-1,2-diamine |
InChI |
InChI=1S/C15H18N6S/c1-20(2)13(12-4-7-22-11-12)8-17-14-9-16-10-15(19-14)21-6-3-5-18-21/h3-7,9-11,13H,8H2,1-2H3,(H,17,19) |
InChI Key |
MPRMQEJBLTXUOW-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(CNC1=CN=CC(=N1)N2C=CC=N2)C3=CSC=C3 |
Origin of Product |
United States |
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